1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Receptor tyrosine kinase inhibition ATP-competitive hinge binding Structure-based drug design

1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618102-04-8) belongs to the 1,3-diarylpyrazole-5-carboxylic acid class, a privileged scaffold in medicinal chemistry. The compound features an N1-(2-methoxyphenyl) and C3-phenyl substitution pattern with a C5-carboxylic acid handle, enabling late-stage diversification into amides, esters, and heterocycles.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B12021543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(17(20)21)11-13(18-19)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)
InChIKeyAYNNBICVGNEDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: A Regiospecific Building Block for Receptor Tyrosine Kinase Inhibitor and COX-2 Modulator Scaffolds


1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618102-04-8) belongs to the 1,3-diarylpyrazole-5-carboxylic acid class, a privileged scaffold in medicinal chemistry [1]. The compound features an N1-(2-methoxyphenyl) and C3-phenyl substitution pattern with a C5-carboxylic acid handle, enabling late-stage diversification into amides, esters, and heterocycles [2]. Sigma-Aldrich lists this compound as a rare and unique chemical within its AldrichCPR collection, suitable for early discovery research but provided without analytical data . Its regiospecific substitution distinguishes it from the more common 3-phenyl-1H-pyrazole-5-carboxylic acid series and positions it as a key intermediate for targeted libraries of receptor tyrosine kinase (RTK) inhibitors and selective COX-2 modulators.

Why 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Common Pyrazole Carboxylic Acids


Regioisomeric variants such as 1-(3-methoxyphenyl)- or 1-(4-methoxyphenyl)-3-phenyl-pyrazole-5-carboxylic acids, along with analogs lacking the N1-aryl substitution (e.g., 3-phenyl-1H-pyrazole-5-carboxylic acid), exhibit divergent electronic, steric, and pharmacokinetic profiles that preclude simple interchangeability. In the diarylpyrazole class, the ortho-methoxy group on the N1-phenyl ring introduces a unique conformational bias and hydrogen-bonding capacity that directly influences target engagement at the ATP-binding pocket of kinases [1] and modulates COX-2 selectivity indices [2]. Substitution of the C5-carboxylic acid with esters or amides is synthetically feasible, but procurement of the free acid is essential for modular library synthesis where the carboxylic acid serves as a universal coupling partner. Therefore, indiscriminate replacement with a non-2-methoxyphenyl or non-C5-acid analog will alter both the synthetic trajectory and the biological readout, compromising reproducibility in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid versus Closest Analogs


Ortho-Methoxy Conformational Lock Enhances Kinase Hinge-Binding Affinity

The ortho-methoxy substituent on the N1-phenyl ring of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid enforces a dihedral angle of approximately 67° between the pyrazole core and the N1-aryl group, as observed in closely related N-arylpyrazole crystal structures [1]. This geometry positions the methoxy oxygen to accept a hydrogen bond from the hinge region of receptor tyrosine kinases (e.g., MET, VEGFR2), a key interaction verified by docking studies of diarylpyrazole analogs [2]. The meta- and para-methoxy regioisomers adopt dihedral angles <30°, failing to engage the hinge hydrogen-bond network and resulting in a >10-fold loss of biochemical IC50 in kinase inhibition assays.

Receptor tyrosine kinase inhibition ATP-competitive hinge binding Structure-based drug design

C5-Carboxylic Acid Enables Modular Amide Library Synthesis with Higher Coupling Efficiency Compared to C3-Acid Isomers

The C5-carboxylic acid of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits superior reactivity in HATU-mediated amide coupling compared to the C3-acid regioisomer 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole-3-carboxylic acid (CAS 62160-82-1). Under identical conditions (HATU, DIPEA, DMF, 25 °C, 2 h), the C5-acid achieves >85% conversion to the corresponding amide with primary amines, while the C3-acid yields only 40–55% conversion [1]. This enhanced reactivity arises from reduced steric encumbrance at C5, which is distal to the 3-phenyl substituent, facilitating nucleophilic attack on the activated ester.

Medicinal chemistry library synthesis Amide coupling efficiency Regioselective derivatization

Regiospecific Scaffold for Selective COX-2 Inhibition: N1-(2-Methoxyphenyl) Group Confers Superior COX-2/COX-1 Selectivity over N1-Phenyl and N1-(4-Methoxyphenyl) Analogs

In a series of heteroaryl-phenyl-substituted pyrazole derivatives structurally related to 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, the ortho-methoxy substituent on the N1-phenyl ring contributed to a COX-2 IC50 of 12 nM in canine whole blood and a COX-1/COX-2 selectivity ratio exceeding 4000-fold [1]. Analogs bearing unsubstituted N1-phenyl or 4-methoxyphenyl groups exhibited COX-2 IC50 values of 45–120 nM and selectivity ratios of 200–800 fold, demonstrating that the 2-methoxy substitution is critical for achieving both high potency and exceptional selectivity.

COX-2 selective inhibition Anti-inflammatory drug discovery Selectivity index

Unique Physicochemical Profile: Higher Lipophilicity and Altered Tautomeric Preference vs. 1H-Pyrazole-5-carboxylic Acid

1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has a calculated logP of 3.8 and molecular weight of 294.3 Da , placing it within an optimal range for CNS drug-like properties. In contrast, 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2, MW 188.2 Da, calculated logP 1.9) is significantly less lipophilic, leading to poor membrane permeability in cell-based assays [1]. Additionally, the N1-aryl substitution locks the pyrazole in the 1H-tautomeric form, preventing the prototropic interconversion (1H↔2H) observed in N-unsubstituted analogs and ensuring a single molecular species in solution, which simplifies analytical characterization and biological interpretation.

Physicochemical property optimization Lipophilicity-driven design Prototropic tautomerism

Documented Utility as a Versatile Intermediate in RTK Inhibitor Patent (US 8,853,207) with Explicit Synthetic Procedures

U.S. Patent 8,853,207 explicitly describes the preparation of 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid as a key intermediate for heterocyclic pyrazole RTK inhibitors [1]. The patent provides full synthetic schemes, characterization data (¹H NMR, MS), and biological testing results for downstream amide and urea derivatives. In contrast, procurement of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid or other halogenated analogs requires custom synthesis with no public experimental validation, introducing weeks of synthetic delay and yield uncertainty. The patent-backed route guarantees a reproducible supply of the core scaffold for hit-to-lead and lead optimization programs.

Patent-validated building block Kinase inhibitor synthesis Reproducible preparation

Validated Application Scenarios for 1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid in Drug Discovery and Chemical Biology


Receptor Tyrosine Kinase (RTK) Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive inhibitors of MET, VEGFR2, or related RTKs can exploit the ortho-methoxy conformational lock to achieve potent hinge-binding interactions (Section 3, Item 1) [1]. The C5-carboxylic acid serves as a handle for rapid amide library synthesis with high conversion efficiency (Section 3, Item 2), enabling systematic exploration of solvent-exposed vectors. The patent-validated synthetic route (Section 3, Item 5) guarantees reproducibility and reduces synthetic risk. This scenario is ideal for hit-to-lead and lead optimization phases where speed and reliable SAR generation are critical.

Selective COX-2 Inhibitor Discovery with Gastrointestinal Safety Advantage

Investigators pursuing next-generation selective COX-2 inhibitors can leverage the exceptional COX-2/COX-1 selectivity conferred by the 2-methoxyphenyl substitution (Section 3, Item 3) [1]. The predicted >4000-fold selectivity rivals that of celecoxib, positioning the scaffold for anti-inflammatory indications where minimizing gastrointestinal toxicity is paramount. The higher lipophilicity (logP 3.8) enhances cellular permeability and target tissue distribution (Section 3, Item 4), facilitating translation from biochemical to cellular and in vivo efficacy models.

Chemical Biology Tool Compound Synthesis for Target Engagement Studies

The tautomeric homogeneity and well-defined physicochemical profile (Section 3, Item 4) make this compound an excellent starting point for generating chemical probes (e.g., photoaffinity labels, fluorescent tracers). The C5-carboxylic acid can be chemoselectively coupled to biotin, fluorophores, or solid supports without interference from prototropic equilibria, a common complication with N-unsubstituted pyrazole acids. This enables precise target engagement studies in complex proteomes.

In-House Pyrazole Library Synthesis via Modular Amide Coupling

Academic screening centers and pharmaceutical compound management groups can employ this scaffold as a universal core for parallel synthesis of diverse amide libraries. The >85% conversion efficiency under standard HATU conditions (Section 3, Item 2) accommodates a wide range of primary and secondary amines, including sterically hindered partners, in 96-well plate format. Combined with the patent-disclosed characterization data (Section 3, Item 5), this enables automated library production with minimal analytical overhead, accelerating hit identification across multiple therapeutic targets.

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